2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide -

2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Catalog Number: EVT-4360777
CAS Number:
Molecular Formula: C21H15BrN2O2
Molecular Weight: 407.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{tert-Butylmethyl[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate}

  • Compound Description: This compound served as a ligand in the synthesis of a copper(II) coordination polymer. [] It features a benzothiazole moiety, similar to the target compound, and incorporates a pyridyl-triazole substituent.
  • Relevance: The presence of a benzothiazole group links this compound to 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. Both structures share this heterocyclic unit, although their substitution patterns and linked groups differ. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors mGluR1 and mGluR5. [] It is structurally distinct from another PAM, VU-29, and acts through a novel allosteric binding site.
  • Relevance: While structurally dissimilar to 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, CPPHA's classification as a benzamide derivative highlights a broad category to which the target compound also belongs. Both contain the -C6H5-CONH- structural motif. []

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

  • Compound Description: FIMX was investigated as a potential PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1). []
  • Relevance: Both FIMX and 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide are categorized as benzamide derivatives, sharing the core benzamide structure. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide

  • Compound Description: This radiolabeled compound was developed for potential use in positron emission tomography (PET) to image the metabotropic glutamate 1 (mGlu1) receptor in the brain. []
  • Relevance: Categorically, this compound, alongside 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, belongs to the benzamide class of compounds, sharing the -C6H5-CONH- structural feature. []

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 acts as an antiaggregating agent, designed to inhibit the platelet fibrinogen receptor GpIIb-IIIa. In vivo, it is metabolized to its corresponding diacid, SR 121566, a non-peptide GpIIb-IIIa antagonist. []
  • Relevance: While structurally distinct from 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, SR 121787 highlights the broader use of substituted aromatic and heterocyclic compounds in pharmaceutical research. []
  • Compound Description: NTB was synthesized as an analogue of the antiparasitic drugs nitazoxanide and tizoxanide. It demonstrated in vitro activity against the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana. []
  • Relevance: This compound, along with 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, falls under the benzamide derivative category, sharing the -C6H5-CONH- group within their structures. []

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide

  • Compound Description: This compound exhibited in vitro antimicrobial activity, specifically against Escherichia coli, including quinolone-resistant strains. It was identified as a potential DNA gyrase A inhibitor. []
  • Relevance: Structurally, this compound shares the benzamide core (-C6H5-CONH-) with 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, placing it within the same broad chemical class. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

  • Compound Description: VU-1545 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It was developed through structural optimization of CDPPB, another mGluR5 PAM. []
  • Relevance: VU-1545, like 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, belongs to the class of benzamide derivatives, sharing the fundamental -C6H5-CONH- structural element. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5- (trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). It exhibited promising anti-inflammatory effects in vitro and in vivo. []
  • Relevance: Both this compound and 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide fall under the category of benzamide derivatives, highlighting the importance of this chemical class in medicinal chemistry. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150)

  • Compound Description: Darexaban is a potent and orally available factor Xa inhibitor, initially developed from a high-throughput screening hit. A key feature of its pharmacokinetic profile is its rapid metabolism to its glucuronide conjugate (YM-222714), which also exhibits significant activity. []
  • Relevance: This compound, along with 2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, is part of the benzamide derivative family, illustrating the diverse applications of this chemical class. []

Properties

Product Name

2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

IUPAC Name

2-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C21H15BrN2O2/c1-13-6-11-18-19(12-13)26-21(24-18)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25)

InChI Key

KGJVLJKIBTZEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.